molecular formula C16H12N2O2 B2655452 2-imino-N-phenyl-2H-chromene-3-carboxamide CAS No. 52218-01-6

2-imino-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2655452
CAS No.: 52218-01-6
M. Wt: 264.284
InChI Key: OOAUDVNNTCURTI-UHFFFAOYSA-N
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Description

2-Imino-N-phenyl-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-phenyl-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-hydroxybenzaldehyde with an appropriate amine in the presence of a catalyst such as piperidine in methanol . The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Imino-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-imino-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme AKR1B10, which is involved in the growth of cancer cells . The compound forms critical hydrogen-bonding interactions with the active site of the enzyme, leading to its inhibition and subsequent growth inhibition of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit AKR1B10 and its potential as an anticancer agent set it apart from other similar compounds .

Properties

IUPAC Name

2-imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-15-13(10-11-6-4-5-9-14(11)20-15)16(19)18-12-7-2-1-3-8-12/h1-10,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAUDVNNTCURTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330019
Record name 2-imino-N-phenylchromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52218-01-6
Record name 2-imino-N-phenylchromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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